ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate
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Overview
Description
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate is a chiral compound with significant importance in organic chemistry. This compound features a unique oxolane ring structure, which contributes to its distinct chemical properties and reactivity. It is often utilized in various synthetic applications due to its stereochemistry and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the enantioselective synthesis starting from Fmoc-protected Garner’s aldehyde, followed by a Horner–Wadsworth–Emmons reaction to form the corresponding enoate. The diastereoselective 1,4-addition of lithium dialkylcuprates to the enoate is then performed, yielding the desired product with high diastereoselectivity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of halides or other substituted derivatives.
Scientific Research Applications
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate involves its interaction with specific molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-3-methylglutamate: Another chiral compound with similar stereochemistry and functional groups.
(2S,3R)-2-bromo-2,3-diphenylbutane: Shares the oxolane ring structure and undergoes similar chemical reactions.
Uniqueness
Ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct reactivity and applications compared to other similar compounds.
Properties
IUPAC Name |
ethyl (2S,3R)-3-hydroxy-3-methyl-2-phenyloxolane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-3-17-12(15)14(11-7-5-4-6-8-11)13(2,16)9-10-18-14/h4-8,16H,3,9-10H2,1-2H3/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMIPAHFHWOKHHK-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(C(CCO1)(C)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@]1([C@](CCO1)(C)O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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